An In-depth Technical Guide on (4-Chloro-2-tetradecylphenoxy)acetyl chloride: Structure, Properties, and Synthesis
An In-depth Technical Guide on (4-Chloro-2-tetradecylphenoxy)acetyl chloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2-tetradecylphenoxy)acetyl chloride is a complex organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a long lipophilic alkyl chain, a chlorinated aromatic ring, and a highly reactive acetyl chloride moiety, makes it a versatile building block for the synthesis of novel compounds with potential applications in drug delivery, as a precursor to specialized polymers, and in the development of new therapeutic agents. The presence of the long tetradecyl group can impart unique solubility properties and the potential for membrane interaction, while the chloro- and phenoxyacetyl groups provide sites for further chemical modification. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway with detailed experimental protocols, and essential safety and handling information.
Chemical Structure and Properties
The chemical structure of (4-Chloro-2-tetradecylphenoxy)acetyl chloride consists of a central phenoxyacetyl chloride core. A chlorine atom is substituted at the 4-position of the phenyl ring, and a tetradecyl (C14H29) alkyl chain is at the 2-position. The molecule's IUPAC name is 2-(4-chloro-2-tetradecylphenoxy)acetyl chloride.
| Property | Value | Source |
| CAS Number | 80336-34-1 | [1] |
| Molecular Formula | C22H34Cl2O2 | [1] |
| Molecular Weight | 401.4 g/mol | [1] |
| Appearance | Estimated: Colorless to pale yellow liquid or low-melting solid | General properties of acyl chlorides[2] |
| Odor | Pungent, characteristic of acyl chlorides | [2] |
| Boiling Point | Estimated: > 250 °C (decomposes) | Extrapolated from similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts violently with water and other protic solvents.[3] | |
| Stability | Moisture-sensitive; decomposes in the presence of water to form the corresponding carboxylic acid and HCl.[2] |
Synthesis and Mechanism
A plausible and efficient synthetic route to (4-Chloro-2-tetradecylphenoxy)acetyl chloride involves a three-step process starting from commercially available 4-chlorophenol.
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Step 1: Friedel-Crafts Alkylation of 4-Chlorophenol
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Step 2: Williamson Ether Synthesis
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Step 3: Conversion to Acetyl Chloride
Step 1: Friedel-Crafts Alkylation to Synthesize 4-Chloro-2-tetradecylphenol
The first step is the introduction of the long alkyl chain onto the aromatic ring via a Friedel-Crafts alkylation reaction.[4][5] 4-chlorophenol is reacted with a long-chain alkene, such as 1-tetradecene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or a strong Brønsted acid.
Mechanism: The Lewis acid activates the alkene, making it more electrophilic. The electron-rich aromatic ring of 4-chlorophenol then attacks the activated alkene in an electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by the chlorine atom, the alkyl group is directed to the ortho position.
Step 2: Williamson Ether Synthesis to Form (4-Chloro-2-tetradecylphenoxy)acetic acid
The synthesized 4-chloro-2-tetradecylphenol is then converted to its corresponding phenoxyacetic acid via the Williamson ether synthesis.[6][7] This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile.
Mechanism: A base, such as sodium hydroxide, deprotonates the hydroxyl group of the substituted phenol to form the more nucleophilic sodium phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with chloroacetic acid, displacing the chloride ion to form the sodium salt of (4-chloro-2-tetradecylphenoxy)acetic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
Step 3: Conversion to (4-Chloro-2-tetradecylphenoxy)acetyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride.[2][8]
Mechanism: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. A chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acetyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][9] The evolution of these gases helps to drive the reaction to completion.
Caption: Synthetic pathway for (4-Chloro-2-tetradecylphenoxy)acetyl chloride.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of (4-Chloro-2-tetradecylphenoxy)acetyl chloride. These protocols are adapted from established procedures for similar chemical transformations and may require optimization.
Protocol 1: Synthesis of 4-Chloro-2-tetradecylphenol (Friedel-Crafts Alkylation)
Rationale: This protocol utilizes a strong Lewis acid to catalyze the alkylation of 4-chlorophenol with a long-chain alkene. The choice of a non-polar solvent is to ensure the solubility of the starting materials and intermediates.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add 4-chlorophenol (1.0 eq) and a suitable solvent such as dichloromethane or nitrobenzene.
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Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl3) (1.1 eq) in portions.
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Alkene Addition: Add 1-tetradecene (1.05 eq) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).
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Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of (4-Chloro-2-tetradecylphenoxy)acetic acid (Williamson Ether Synthesis)
Rationale: This protocol uses a strong base to form the phenoxide, which is a potent nucleophile. The reaction is heated to ensure a reasonable reaction rate.
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Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-tetradecylphenol (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
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Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1.5 eq) in water.
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Reaction: Heat the reaction mixture in a water bath at 90-100 °C for 1-2 hours.[6]
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Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). The product should precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield the pure (4-Chloro-2-tetradecylphenoxy)acetic acid.
Protocol 3: Synthesis of (4-Chloro-2-tetradecylphenoxy)acetyl chloride
Rationale: Thionyl chloride is an effective chlorinating agent, and its byproducts are gaseous, which simplifies purification. The reaction is performed under anhydrous conditions to prevent hydrolysis of the product.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (for SO2 and HCl), place (4-Chloro-2-tetradecylphenoxy)acetic acid (1.0 eq).
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Reagent Addition: Add an excess of thionyl chloride (SOCl2) (e.g., 2-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when the evolution of gas ceases.
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Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude (4-Chloro-2-tetradecylphenoxy)acetyl chloride can be used directly for subsequent reactions or further purified by vacuum distillation if necessary.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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